6-Amino-1-propyluracil
Overview
Description
6-Amino-1-propyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an amino group at the sixth position and a propyl group at the first position of the uracil ring
Mechanism of Action
Target of Action
The primary target of 6-Amino-1-propyluracil is the thyroid peroxidase enzyme . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by aiding in the incorporation of iodine into the thyroglobulin protein .
Mode of Action
This compound works by inhibiting the thyroid peroxidase enzyme . This inhibition blocks the production of thyroid hormones T4 and T3 in the thyroid gland . It also interferes with the conversion of T4 to T3 in peripheral tissues . Since T3 is more potent than T4, this action also reduces the overall activity of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by this compound affects the thyroid hormone synthesis pathway . This pathway involves the conversion of iodide to iodine and the incorporation of the resulting iodine molecule onto the phenol rings of the thyroglobulin protein . By blocking this process, this compound decreases thyroid hormone production and activity .
Pharmacokinetics
Similar compounds like propylthiouracil have an oral bioavailability of 80%-95% . The elimination half-life is approximately 2 hours
Result of Action
The result of this compound’s action is a decrease in the production and activity of thyroid hormones . This can be beneficial in conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-1-propyluracil can be synthesized through various methods. One common approach involves the reaction of N-propylurea with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . Another method involves the use of 2,4,6-trichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino and propyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-propyluracil undergoes various chemical reactions, including:
Substitution Reactions:
Cyclization Reactions: The compound can be used in multicomponent reactions to form heterocyclic structures.
Oxidation and Reduction Reactions: The uracil ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Catalysts like nano-silver (nano-Ag) can be employed to facilitate the formation of complex heterocycles.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which can have significant biological and pharmacological activities .
Scientific Research Applications
6-Amino-1-propyluracil has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Organic Synthesis: It is used in the synthesis of complex heterocyclic compounds, which are valuable in drug discovery.
Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dipropyluracil: This compound has an additional propyl group at the third position, which can alter its chemical properties and biological activity.
6-Aminouracil: Lacks the propyl group, making it less hydrophobic and potentially less bioavailable.
Uniqueness
6-Amino-1-propyluracil is unique due to its specific substitution pattern, which provides a balance between hydrophilicity and hydrophobicity. This makes it a versatile intermediate for the synthesis of various biologically active compounds.
Properties
IUPAC Name |
6-amino-1-propylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOUYVBZDZRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201932 | |
Record name | 6-Amino-1-propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-47-3 | |
Record name | 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53681-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-propyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-1-propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-propyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-amino-1-propyluracil used in sensor technology?
A: The research paper describes the use of this compound (APU) as a template molecule in the creation of molecularly imprinted polymers (MIPs) for sensor applications []. These MIPs are essentially polymeric membranes with recognition sites specifically designed for APU. The synthesis involves using APU alongside functional monomers like ethylene glycol dimethacrylate (EDMA) during a polymerization process. This creates a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the APU molecule.
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